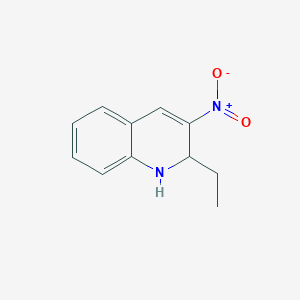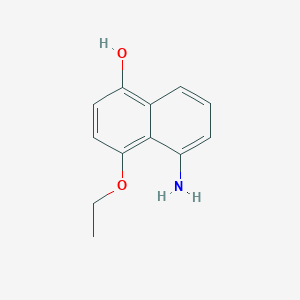
5-Amino-4-ethoxynaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-ethoxynaphthalen-1-ol: is an organic compound belonging to the naphthalene family It features an amino group at the 5th position, an ethoxy group at the 4th position, and a hydroxyl group at the 1st position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-ethoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the nitration of 4-ethoxynaphthalen-1-ol followed by reduction to introduce the amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-4-ethoxynaphthalen-1-ol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced further to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where the amino and ethoxy groups can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Deoxygenated naphthalene derivatives.
Substitution: Halogenated or sulfonated naphthalene derivatives.
Scientific Research Applications
Chemistry: 5-Amino-4-ethoxynaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential applications in medicine include the development of pharmaceutical agents. The compound’s structural features make it a candidate for drug design and discovery, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including stabilizers and additives for polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-4-ethoxynaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the ethoxy group may enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
5-Amino-4-methoxynaphthalen-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.
5-Amino-4-hydroxynaphthalen-1-ol: Similar structure but with a hydroxyl group instead of an ethoxy group.
5-Amino-4-chloronaphthalen-1-ol: Similar structure but with a chlorine atom instead of an ethoxy group.
Uniqueness: 5-Amino-4-ethoxynaphthalen-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its solubility and interaction with biological membranes compared to its methoxy or hydroxyl analogs.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-amino-4-ethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H13NO2/c1-2-15-11-7-6-10(14)8-4-3-5-9(13)12(8)11/h3-7,14H,2,13H2,1H3 |
InChI Key |
PGHLGEJRAKNYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)O)C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


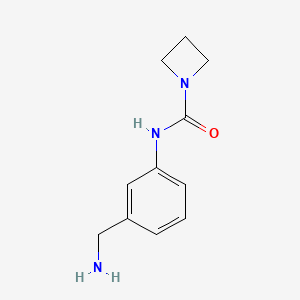
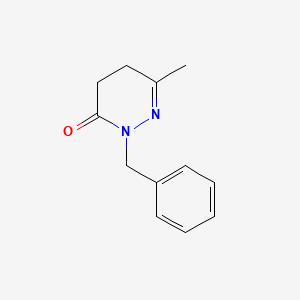
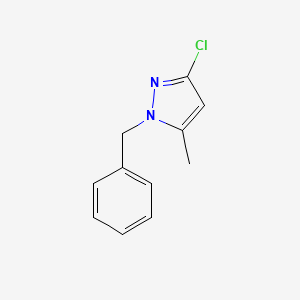
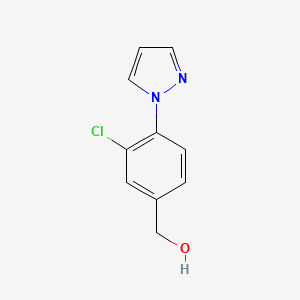
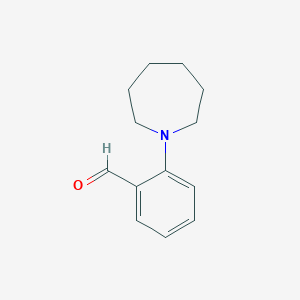

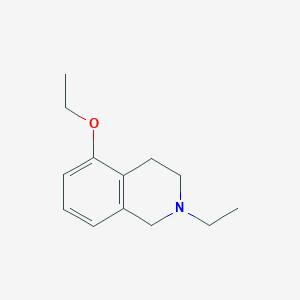
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11896541.png)
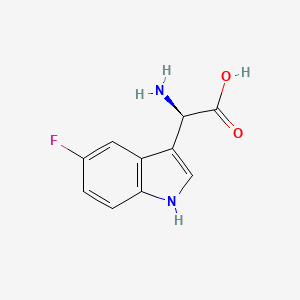

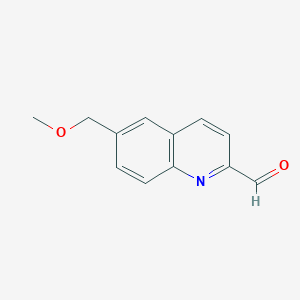

![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)
